tert-butyl (3S)-3-amino-5-methylhexanoate
Description
Contextualizing tert-butyl (3S)-3-amino-5-methylhexanoate as a Chiral Building Block in Advanced Organic Synthesis
In advanced organic synthesis, a "chiral building block" is a molecule with a defined stereocenter that can be incorporated into a larger target molecule, thereby transferring its specific chirality. this compound exemplifies such a building block. Its structure contains two key functional groups that are manipulated during synthesis: the amino group and the carboxylic acid.
The carboxylic acid is present as a tert-butyl ester. The bulky tert-butyl group serves as a "protecting group," which temporarily masks the reactivity of the carboxylic acid to prevent it from participating in undesired side reactions during subsequent synthetic steps. ontosight.ainih.gov This protecting group is stable under many reaction conditions but can be selectively removed later in the synthesis, often by treatment with a strong acid like trifluoroacetic acid (TFA). iris-biotech.delibretexts.org This strategic use of protecting groups is fundamental to the efficient construction of complex molecules. libretexts.org The free amino group, on the other hand, remains available for reaction, allowing for the formation of new chemical bonds, such as amide linkages in peptide synthesis.
The Enantiomeric Significance of (3S)-Stereochemistry in Pharmaceutical Precursor Synthesis
Many biologically active molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. While they may share the same chemical formula, the two enantiomers of a drug can have vastly different pharmacological and toxicological effects because biological targets like enzymes and receptors are themselves chiral.
The designation "(3S)" refers to the absolute configuration at the third carbon atom of the hexanoate (B1226103) chain, specifying a precise three-dimensional arrangement. This stereochemical purity is paramount in pharmaceutical synthesis. A prominent example of its importance is in the synthesis of Pregabalin (B1679071), an anticonvulsant and analgesic drug. lupinepublishers.comphmethods.net Pregabalin is the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid. nih.gov Research has shown that the (S)-enantiomer is the pharmacologically active form, while the (R)-enantiomer is significantly less potent. phmethods.net
By using this compound as a starting material, chemists can employ an enantioselective synthesis. This approach builds the desired (S) configuration directly into the molecular backbone from an early stage. This is far more efficient than producing a racemic mixture (a 50:50 mix of both enantiomers) that would then require a difficult and often costly separation process, known as chiral resolution, to isolate the active (S)-enantiomer. scivisionpub.com
Overview of Key Research Domains for this compound
The primary research domain for this compound is medicinal chemistry and pharmaceutical process development. Its application is highly focused on its role as a key intermediate in the synthesis of γ-aminobutyric acid (GABA) analogues. nih.govbohrium.com GABA is a major inhibitory neurotransmitter in the central nervous system. researchgate.net
The structural similarity of this building block to GABA allows it to be used in the synthesis of drugs that modulate the GABAergic system. The most significant application is in the manufacture of Pregabalin, which is used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. lupinepublishers.comnih.gov Research in this area focuses on developing more efficient, scalable, and cost-effective synthetic routes to Pregabalin and other structurally related pharmaceutical agents. nih.gov Beyond this well-established application, the compound also serves as a valuable synthon for creating novel, conformationally restricted amino acids and peptidomimetics for drug discovery research.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 166023-30-9 |
| Molecular Formula | C11H23NO2 |
| Molecular Weight | 201.31 g/mol |
| Synonyms | (S)-tert-Butyl 3-amino-5-methylhexanoate |
Data sourced from ChemicalBook. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S)-3-amino-5-methylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8(2)6-9(12)7-10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOPVTYXLFEVGP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237555 | |
| Record name | 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166023-30-9 | |
| Record name | 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166023-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical and Spectroscopic Characterization in Research of Tert Butyl 3s 3 Amino 5 Methylhexanoate
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Chiroptical techniques are indispensable for the analysis of chiral molecules like tert-butyl (3S)-3-amino-5-methylhexanoate, as they are sensitive to the three-dimensional arrangement of atoms.
Specific Optical Rotation Measurements and Interpretation
Specific optical rotation is a fundamental property of chiral compounds that measures the extent to which a substance rotates the plane of polarized light. For a given enantiomer, the direction and magnitude of this rotation are constant under specific conditions (concentration, solvent, temperature, and wavelength). The sign of the rotation (+ or -) is used to distinguish between enantiomers.
While specific optical rotation data for this compound is not extensively detailed in publicly accessible literature, the analysis of structurally related intermediates demonstrates the utility of this technique. For instance, in synthetic pathways leading to similar molecules, specific rotation is a key quality control checkpoint to confirm that the desired stereocenter has been correctly established. A non-zero optical rotation confirms the presence of a chiral compound and that one enantiomer is in excess, while a value of zero would indicate a racemic mixture.
Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of a molecule in solution.
For this compound, the chromophore of interest is the ester carbonyl group. A CD spectrum would be expected to show a Cotton effect (a characteristic peak or trough) in the region where the carbonyl group absorbs light (typically around 210-220 nm). The sign of this Cotton effect (positive or negative) is directly related to the stereochemistry of the adjacent chiral center. By applying established empirical rules, such as the Octant Rule for carbonyl compounds, the observed CD signal can be correlated to the (S)-configuration of the molecule, providing definitive stereochemical confirmation.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is essential for separating the target compound from impurities, including starting materials, byproducts, and its undesired enantiomer.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Chiral Separation
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and enantiomeric excess of this compound. To separate the (S)-enantiomer from its (R)-counterpart, a chiral stationary phase (CSP) is required.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for the chiral resolution of amino acid derivatives. sci-hub.ruwindows.net Columns like Chiralcel® and Chiralpak® function by forming transient, diastereomeric complexes with the enantiomers, leading to different retention times. Another effective class of CSPs for amino acid esters are the macrocyclic glycopeptide-based phases, such as those using teicoplanin. google.com These columns offer unique selectivity for polar and ionic compounds. google.com
The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol. windows.net Small amounts of acidic or basic additives can be used to improve peak shape and resolution. By comparing the retention time of the analyte to that of a reference standard and integrating the peak areas, both the chemical purity and the enantiomeric excess (% ee) can be accurately quantified.
Table 1: Typical HPLC Conditions for Chiral Separation of Protected Amino Acid Esters
| Parameter | Condition |
|---|---|
| Column Type | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% acidic or basic modifier |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | Ambient |
Gas Chromatography (GC) for Volatile Intermediates
Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. Due to the polar amino group and relatively high molecular weight, direct GC analysis of this compound can be challenging. The polarity of amino acids and their esters often necessitates a derivatization step to increase volatility and improve chromatographic behavior. sigmaaldrich.com Common derivatization techniques include silylation, which replaces active hydrogens on the amine group with a nonpolar moiety like a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov
Therefore, GC is more frequently employed to monitor the purity of more volatile starting materials or intermediates used in the synthesis of the target compound. However, quality control specifications for the final product sometimes include a GC purity assay, which would require a validated derivatization method. thermofisher.com
High-Resolution Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Primarily, ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.
In the ¹H NMR spectrum, the tert-butyl group of the ester provides a highly characteristic and intense singlet peak, integrating to nine protons, typically appearing in the upfield region around 1.2-1.5 ppm. nih.govrsc.orgnih.gov This signal is often used as a clear indicator of the presence of the tert-butyl ester moiety. nih.gov Other expected signals include a doublet for the two methyl groups of the isobutyl side chain, a multiplet for the adjacent CH proton, and distinct signals for the methylene (B1212753) and methine protons along the compound's backbone. The proton on the chiral carbon (C3) would appear as a multiplet, and its coupling to adjacent protons can confirm the connectivity.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 0.90 | Doublet | 6H | -CH(CH₃ )₂ |
| ~ 1.25 | Multiplet | 2H | -CH₂ -CH(CH₃)₂ |
| ~ 1.45 | Singlet | 9H | -OC(CH₃ )₃ |
| ~ 1.60 | Multiplet | 1H | -CH -(CH₃)₂ |
| ~ 1.70 (variable) | Broad Singlet | 2H | -NH₂ |
| ~ 2.30 - 2.50 | Multiplet | 2H | -CH₂ -COO- |
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign all proton and carbon signals and confirm the complete covalent structure of the molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a fundamental technique for confirming the molecular structure of this compound by identifying the chemical environment of each proton. The ¹H-NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
The tert-butyl group (C(CH₃)₃) characteristically produces a prominent singlet in the upfield region of the spectrum, typically around 1.4 ppm, integrating to nine protons. nih.gov The protons of the two methyl groups attached to the chiral center at C5 are diastereotopic and appear as a doublet around 0.9 ppm. The signals for the methylene (-CH₂-) and methine (-CH-) protons are found in the midfield region. The proton at the C3 chiral center, bonded to the amino group, would appear as a multiplet. The protons of the methylene group at C2, adjacent to the carbonyl group, are expected to be diastereotopic and would likely appear as a doublet of doublets.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| (CH₃)₂CH- (C6, C6') | ~ 0.90 | Doublet | 6H |
| -CH(CH₃)₂ (C5) | ~ 1.6-1.8 | Multiplet | 1H |
| -CH₂-CH(NH₂) (C4) | ~ 1.2-1.4 | Multiplet | 2H |
| -CH(NH₂)- (C3) | ~ 3.0-3.3 | Multiplet | 1H |
| -CH₂-COO- (C2) | ~ 2.3-2.5 | Doublet of Doublets | 2H |
| -OC(CH₃)₃ | ~ 1.45 | Singlet | 9H |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in the structure produces a distinct signal, allowing for the characterization of the complete carbon skeleton.
For this compound, eleven distinct signals are expected in the ¹³C-NMR spectrum. The carbonyl carbon (C=O) of the ester group will appear furthest downfield, typically in the range of 170-175 ppm. The quaternary carbon of the tert-butyl group is observed around 80 ppm, while the methyl carbons of this group resonate at approximately 28 ppm. The carbons of the main hexanoate (B1226103) chain will have chemical shifts corresponding to their respective functionalization, with the carbon bearing the amino group (C3) appearing around 45-50 ppm.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (Carbonyl) | ~ 172.0 |
| C2 | ~ 43.0 |
| C3 | ~ 48.0 |
| C4 | ~ 44.0 |
| C5 | ~ 25.0 |
| C6, C6' | ~ 22.5 |
| Quaternary C of tert-butyl | ~ 80.5 |
Note: Predicted values are based on standard chemical shift tables and computational models.
Advanced NMR Techniques (e.g., 2D-NMR) for Complex Structure Assignment
While 1D-NMR provides essential data, complex spin systems and overlapping signals can necessitate the use of advanced two-dimensional (2D-NMR) techniques for unambiguous signal assignment.
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other. For this compound, COSY would show correlations between the protons on C2 and C3, C3 and C4, C4 and C5, and between the C5 proton and the methyl protons at C6/C6'. This allows for the mapping of the entire proton spin system along the hexanoate backbone.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique is invaluable for definitively assigning each carbon signal to its attached proton(s), confirming the assignments made in the 1D spectra.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and confirming the connectivity across the ester linkage by showing a correlation from the tert-butyl protons to the carbonyl carbon (C1).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amino acid esters, as it typically produces intact molecular ions with minimal fragmentation. In positive ion mode, this compound (Molecular Weight: 201.31 g/mol ) is expected to be detected primarily as the protonated molecule [M+H]⁺. uni.lu Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.com
Table 3: Predicted ESI-MS Ions for this compound (C₁₁H₂₃NO₂)
| Ion | Description | Calculated m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 202.1802 |
| [M+Na]⁺ | Sodium Adduct | 224.1621 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. Due to the polar nature of the primary amine, direct analysis of this compound can be challenging. sigmaaldrich.com Derivatization is often required to increase volatility and improve chromatographic performance. A common approach is silylation, for instance, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the primary amine to a less polar TBDMS derivative. sigmaaldrich.comresearchgate.net
Upon electron impact (EI) ionization, the derivatized molecule undergoes characteristic fragmentation. A prominent fragment ion would result from the loss of a tert-butyl group ([M-57]⁺) from the TBDMS group or the ester moiety, which is a common fragmentation pathway for such structures. researchgate.netfcrisk.ru Analysis of the complete fragmentation pattern allows for definitive structural confirmation and is useful for identifying the compound in complex mixtures.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. A strong, sharp absorption band around 1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The N-H stretching vibrations of the primary amine typically appear as a medium-intensity doublet in the 3300-3400 cm⁻¹ region. The N-H bending vibration is observed around 1600 cm⁻¹. Strong bands in the 2850-2960 cm⁻¹ range correspond to the C-H stretching of the alkyl groups. Additionally, characteristic C-O stretching bands for the ester are expected in the 1150-1250 cm⁻¹ region. researchgate.net
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300-3400 |
| Primary Amine | N-H Bend | ~1600 |
| Alkyl Groups | C-H Stretch | 2850-2960 |
| Ester | C=O Stretch | ~1730 |
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample material versus wavelength, a unique spectral fingerprint of the molecule is obtained. For this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine, tert-butyl ester, and aliphatic hydrocarbon components. While the specific spectrum for this exact compound is confirmed as a standard quality control parameter by commercial suppliers, a detailed analysis relies on the well-established characteristic absorption frequencies for its constituent functional groups. thermofisher.com
The primary amine (–NH₂) group is typically identified by a pair of medium-intensity peaks in the 3500–3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. wpmucdn.com The presence of a strong absorption band in the 1750–1735 cm⁻¹ range is a definitive indicator of the carbonyl (C=O) group within the saturated aliphatic tert-butyl ester. wpmucdn.com The ester functionality is further confirmed by strong C–O stretching vibrations, which are observed in the 1300–1000 cm⁻¹ region. wpmucdn.com The aliphatic isobutyl and methylene groups of the hexanoate backbone, along with the methyl groups of the tert-butyl ester, give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.
The expected characteristic IR absorption bands for this compound are summarized in the table below.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3200 | Medium (two bands) |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong |
| Ester (R-CO-OR') | C=O Stretch | 1750 - 1735 | Strong |
| Ester (R-CO-OR') | C-O Stretch | 1300 - 1000 | Strong |
| Alkane (C-H) | C-H Stretch | 3000 - 2850 | Strong |
| Alkane (C-H) | C-H Bend | 1470 - 1365 | Variable |
This table is generated based on established principles of infrared spectroscopy for the functional groups present in the molecule. wpmucdn.comvscht.cz
Crystallographic Investigations of Related Chiral Intermediates and Salts
While this compound is often a liquid or low-melting solid, its downstream derivatives, particularly the final API (S)-Pregabalin and its salts, are crystalline solids. thermofisher.com The solid-state properties of these materials, such as crystal structure and polymorphism, are critical as they can influence solubility, stability, and bioavailability. Crystallographic techniques, especially X-ray diffraction, are therefore indispensable tools in the pharmaceutical development of related compounds.
X-ray Diffraction Analysis of Crystal Structures
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. For chiral intermediates and salts in the synthesis pathway leading from this compound, single-crystal XRD can elucidate the precise molecular conformation and intermolecular interactions, such as hydrogen bonding. More commonly in pharmaceutical quality control, X-ray powder diffraction (XRPD) is used to characterize the bulk crystalline material. The XRPD pattern, which plots diffraction intensity against the diffraction angle (2θ), is unique to a specific crystalline form.
(S)-Pregabalin, the product derived from the hydrolysis of this compound, has been extensively studied. Its anhydrous crystalline form (often referred to as Form I) is characterized by a distinct XRPD pattern. google.comgoogle.com Similarly, diastereomeric salts, such as the pregabalin (B1679071) mandelate (B1228975) salt formed during chiral resolution processes, also exhibit unique and characteristic XRPD patterns that confirm their structure and purity. google.com
The table below presents characteristic XRPD peaks for a known crystalline form of (S)-Pregabalin and a related mandelate salt.
| Compound / Crystalline Form | Characteristic X-ray Powder Diffraction Peaks (2θ ± 0.2°) |
| (S)-Pregabalin (Form I) | 9.4, 16.5, 18.1, 18.9, 22.1, 23.4, 35.5 google.com |
| Pregabalin Mandelate Salt | 6.4, 17.9, 20.1, 26.3 google.com |
These data are compiled from patent literature detailing the crystallographic properties of (S)-Pregabalin and its derivatives.
Polymorphism Studies of Related Pharmaceutical Salts
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties. The discovery and characterization of polymorphs are crucial in the pharmaceutical industry.
Research into (S)-Pregabalin has identified several polymorphic forms. For example, a novel polymorphic form designated Form α has been reported, which is distinct from the previously known Form I. google.com Form α of (S)-Pregabalin is characterized by a specific XRPD pattern with major peaks at approximately 9.5, 16.5, 17.8, 19.0, 20.0, and 23.3° 2θ. google.com The discovery of new polymorphic forms is significant as they can offer advantages in properties like solubility, which can facilitate the preparation of pharmaceutical dosage forms. google.com In addition to anhydrous polymorphs, hydrated crystal forms of (S)-Pregabalin have also been identified and studied, further highlighting the complex solid-state chemistry of this API and the importance of thorough crystallographic investigation. nih.gov These studies underscore the necessity of controlling crystallization conditions to produce a consistent and desired polymorphic form of the final drug substance.
Computational Chemistry and Molecular Modeling Studies of Tert Butyl 3s 3 Amino 5 Methylhexanoate
Conformational Analysis and Chirality Modeling
Conformational analysis is crucial for understanding the physical and chemical properties of a flexible molecule like tert-butyl (3S)-3-amino-5-methylhexanoate. The presence of a bulky tert-butyl group, an isobutyl group, and a stereocenter dictates a complex energy landscape with multiple possible conformations.
Prediction of Stable Conformers and Energy Landscapes
The conformational space of this compound is primarily governed by the rotational freedom around its single bonds. The bulky tert-butyl group imposes significant steric constraints, influencing the preferred orientation of the ester functional group. Similarly, the isobutyl group and the amino group at the chiral center will adopt conformations that minimize steric clashes.
Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can be employed to systematically explore the potential energy surface of the molecule. A common approach involves a stochastic or systematic search for low-energy conformers, followed by geometry optimization and energy calculation at a higher level of theory. The resulting energy landscape reveals the relative stabilities of different conformers and the energy barriers for their interconversion.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (N-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |
| A | -175° (anti) | 0.00 | 65.2 |
| B | 65° (gauche) | 0.85 | 20.1 |
| C | -68° (gauche) | 1.20 | 14.7 |
Note: This data is illustrative and intended to represent the type of output from a computational conformational analysis.
Stereochemical Assignment and Verification through Computational Methods
The "(3S)" designation in this compound defines the absolute configuration at the chiral center. While typically determined by experimental techniques like X-ray crystallography or chiral synthesis, computational methods can play a vital role in both predicting and verifying stereochemistry.
One powerful approach is the comparison of calculated and experimental chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD). By calculating these properties for both the (S) and (R) enantiomers, one can confidently assign the absolute configuration of a newly synthesized compound by matching the calculated data with the experimental measurements. Time-dependent density functional theory (TD-DFT) is a commonly used method for such calculations.
Reaction Pathway Predictions and Mechanistic Insights
Computational chemistry provides a virtual laboratory to explore the reactivity of this compound. By modeling reaction pathways, transition states, and reaction dynamics, researchers can gain deep insights into how this molecule might behave in different chemical environments.
Density Functional Theory (DFT) Calculations for Transition States
Density Functional Theory (DFT) is a workhorse of computational chemistry for studying reaction mechanisms. It can be used to locate and characterize the transition state (TS) structures for various reactions involving this compound. The energy of the transition state relative to the reactants determines the activation energy and, consequently, the reaction rate.
Potential reactions that could be studied include the hydrolysis of the tert-butyl ester, acylation of the amino group, or reactions involving the α-protons. For example, in a study of the base-catalyzed hydrolysis of the ester, DFT calculations could elucidate the structure of the tetrahedral intermediate and the transition state leading to it.
Table 2: Hypothetical DFT Calculated Activation Energies for Reactions of this compound
| Reaction | Method/Basis Set | Activation Energy (kcal/mol) |
| Base-catalyzed ester hydrolysis | B3LYP/6-31G* | 22.5 |
| N-acetylation with acetic anhydride | M06-2X/6-311+G** | 15.8 |
Note: This data is for illustrative purposes to demonstrate the application of DFT calculations.
Molecular Dynamics Simulations for Reaction Dynamics
While DFT is excellent for mapping static reaction pathways, molecular dynamics (MD) simulations can provide insights into the dynamic aspects of a reaction. MD simulations model the motion of atoms over time, taking into account the solvent environment.
For this compound, MD simulations could be used to study its solvation in different solvents, which can significantly influence its reactivity. For instance, the accessibility of the ester carbonyl or the amino group to reactants can be assessed by analyzing the radial distribution functions of solvent molecules around these functional groups. MD simulations are also valuable for studying conformational changes that may occur during a reaction. The use of tert-butyl alcohol as a co-solvent in pharmaceutical formulations has been studied using molecular dynamics, revealing its potential to interact with and denature proteins. nih.gov Similar principles could be applied to understand the interaction of this compound in complex biological environments.
Quantitative Structure-Activity Relationship (QSAR) and Ligand Design Principles
If this compound were a scaffold or a fragment of a biologically active molecule, Quantitative Structure-Activity Relationship (QSAR) studies could be employed to understand the relationship between its chemical structure and its biological activity.
QSAR models are mathematical equations that correlate variations in the chemical structure of a series of compounds with their observed biological activities. The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., steric, electronic, and hydrophobic properties). These descriptors are then used to build a predictive model.
For a series of derivatives of this compound, one could systematically modify the isobutyl group, the amino group, or the tert-butyl ester and measure the resulting biological activity. The calculated descriptors for these derivatives would then be used to develop a QSAR model. This model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
For example, a QSAR study might reveal that increasing the hydrophobicity of the side chain at the 5-position enhances activity, while bulky substituents on the amino group are detrimental. Such insights are invaluable for rational ligand design and the optimization of lead compounds in drug discovery. The stability of tert-butyl esters in prodrug design has been explored, where they were found to be more stable in gastrointestinal homogenates compared to other alkyl esters, a principle that could be relevant in designing prodrugs based on this scaffold. nih.gov
Theoretical Physicochemical Property Calculation (e.g., Topological Polar Surface Area, Lipophilicity)
Computational methods are invaluable in the early stages of drug discovery for predicting the physicochemical properties of molecules, which in turn influence their pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion (ADME). For this compound, a structural analog of pregabalin (B1679071), theoretical calculations can provide insights into its potential behavior in biological systems. Two key descriptors are the topological polar surface area (TPSA) and lipophilicity (logP).
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability. For this compound, the predicted TPSA is 38.3 Ų . This value suggests that the compound is likely to have good cell membrane permeability.
Lipophilicity , often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP), is a measure of a compound's solubility in fats, oils, and lipids. It is a critical factor in determining how a drug distributes in the body and how it interacts with biological membranes and protein binding sites. The predicted XLogP3 value for the closely related (R)-enantiomer, tert-butyl (3R)-3-amino-5-methylhexanoate, is 1.8 researchgate.net. This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability, which is often desirable for oral drug candidates.
| Property | Predicted Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 38.3 Ų |
| Lipophilicity (XLogP3) | 1.8 researchgate.net |
Exploration of Binding Modes and Receptor Interactions for Related Compounds
Due to the limited direct research on the molecular modeling of this compound, this section will focus on the computational studies of its structurally similar and well-researched analogs, primarily pregabalin and gabapentin (B195806). These compounds, known as gabapentinoids, exert their therapeutic effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs). frontiersin.org
Computational studies, including molecular docking and quantum mechanical descriptors, have been instrumental in elucidating the binding mode and high affinity of pregabalin and gabapentin to the α2δ subunit. frontiersin.org These studies have shown that the affinity of these ligands is largely governed by their binding pose within the receptor pocket and their ability to access it. frontiersin.org
The binding of pregabalin is characterized by interactions with several key residues within the α2δ subunit. frontiersin.org One of the most critical interactions is with Arginine 217 (R217), where electrostatic interactions and hydrogen bonds are formed. frontiersin.org Mutagenesis studies have confirmed the importance of this residue, as substituting it with alanine (B10760859) (R217A) prevents pregabalin from binding to the α2δ-1 subunit, consequently abolishing its analgesic action. pnas.org This highlights the crucial role of the R217 residue in the pharmacological action of pregabalin. frontiersin.orgpnas.org
The binding pocket in the α2δ-1 dCache1 domain has been shown to completely encapsulate gabapentin. nih.gov The interaction is stabilized by a hydrogen-bond network that coordinates the amino and carboxylate moieties of the gabapentinoid ligand. nih.gov This network involves key residues that are conserved in the dCache1 domains of proteins that bind amino acids. nih.gov
Future Research Directions and Emerging Trends for Tert Butyl 3s 3 Amino 5 Methylhexanoate
Exploration of Novel Catalytic Asymmetric Syntheses
The development of highly efficient and stereoselective synthetic methods is paramount for the production of enantiomerically pure compounds like tert-butyl (3S)-3-amino-5-methylhexanoate. Future research will focus on novel catalytic systems that offer improved yields, higher enantioselectivity, and more environmentally friendly processes.
Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, offering a complementary approach to traditional metal-based catalysts. umb.edu The use of small, metal-free organic molecules to catalyze enantioselective transformations provides advantages such as lower toxicity, reduced cost, and operational simplicity. umb.edu For the synthesis of chiral β-amino esters, research is directed towards developing novel primary and secondary amine-based organocatalysts. rsc.orgrsc.org These catalysts can activate substrates through the formation of iminium or enamine intermediates, facilitating highly stereocontrolled conjugate additions or Mannich reactions, which are key steps in the synthesis of β-amino acids and their derivatives. rsc.orgpsu.edu
Transition metal catalysis also continues to be a fertile ground for innovation. rsc.org While established methods exist, future work will likely focus on catalysts based on more abundant and less toxic metals. Cobalt-catalyzed asymmetric reactions, for instance, have shown promise for the enantioselective synthesis of α-tertiary amino esters and could be adapted for β-amino ester targets. dicp.ac.cn Research into novel chiral ligands that can induce high stereoselectivity in hydrogenation, hydroformylation, or C-H activation reactions is another active area. nih.gov The goal is to develop catalytic systems that can construct the chiral center of this compound with near-perfect control.
| Catalytic Approach | Potential Advantages | Key Research Focus | Illustrative Reaction Type |
|---|---|---|---|
| Organocatalysis | Metal-free, lower toxicity, operational simplicity, readily available catalysts. umb.edursc.org | Development of novel chiral primary/secondary amine catalysts. rsc.orgrsc.org | Asymmetric Mannich Reaction, Michael Addition. rsc.orgpsu.edu |
| Transition Metal Catalysis | High catalytic activity, broad substrate scope, high enantioselectivity. rsc.orgepo.org | Use of earth-abundant metals (e.g., Co, Cu), design of new chiral ligands. psu.edudicp.ac.cn | Asymmetric Hydrogenation, Conjugate Addition. rsc.orgpsu.edu |
Continuous flow chemistry is revolutionizing the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.govresearchgate.netrsc.org This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. nih.gov For the synthesis of chiral molecules like this compound, continuous flow reactors can be particularly beneficial.
Future research will focus on integrating asymmetric catalytic reactions into continuous flow systems. nih.gov This includes the use of immobilized chiral catalysts, whether they are organocatalysts, metal complexes, or enzymes (biocatalysts), packed into fixed-bed reactors. nih.govrsc.org Such setups allow for the catalyst to be easily separated from the product stream and reused, reducing costs and waste. nih.gov Flow chemistry also enables the use of hazardous reagents or reactive intermediates in a safer, more controlled manner. The precise temperature and pressure control in microreactors can lead to higher selectivities and shorter reaction times compared to batch reactions. nih.gov The development of multi-step continuous flow syntheses, where several reaction steps are performed sequentially without intermediate purification, represents a major goal for producing complex chiral intermediates efficiently. acs.org
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate the discovery and optimization of synthetic routes. sciety.orgpreprints.orgpreprints.org For a target molecule like this compound, AI can play a crucial role in designing more efficient and novel synthetic pathways.
This predictive power moves beyond simple optimization of known reactions. AI can suggest unconventional reagent combinations or conditions that a human chemist might overlook, potentially leading to the discovery of entirely new and more efficient synthetic methods. researchgate.net High-throughput screening experiments, guided by AI predictions, can rapidly validate these new conditions, significantly reducing the time and resources spent on empirical trial-and-error experimentation. sciety.orgpreprints.org
| AI/ML Application | Function | Potential Impact on Synthesis |
|---|---|---|
| Data-Driven Optimization | Predicts optimal reaction conditions (catalyst, solvent, temperature) by learning from large reaction datasets. preprints.orgresearchgate.net | Maximizes yield and selectivity, reduces experimental effort, discovers novel reaction conditions. sciety.orgbohrium.com |
| AI-Assisted Retrosynthesis | Automatically generates and ranks multiple synthetic pathways from target to starting materials. computabio.comacs.org | Accelerates route design, uncovers innovative and more efficient synthetic strategies, reduces reliance on intuition. researchgate.netchemical.ai |
Broadening the Scope of Derivative Applications
While this compound is a known intermediate, for instance in the synthesis of Pregabalin (B1679071), future research is likely to explore its use as a versatile chiral building block for a wider range of molecules. google.com The presence of a primary amine and an ester functional group, combined with a defined stereocenter, makes it an attractive starting point for the synthesis of various biologically active compounds and complex molecular scaffolds.
Research efforts may focus on using this β-amino ester to synthesize novel peptidomimetics. Peptides composed of β-amino acids can form stable secondary structures and are resistant to degradation by proteases, making them interesting candidates for drug development. psu.edu Furthermore, the amine functionality can be derivatized to create libraries of compounds for screening against various biological targets. The synthesis of novel heterocyclic compounds, which are prevalent in many pharmaceuticals, could also be explored, using the inherent chirality of the starting material to control the stereochemistry of the final products. As an intermediate for statin side chains, derivatives could also be explored in that context. researchgate.net The development of efficient methods to modify the isobutyl side chain or the ester group would further enhance its versatility as a chiral building block.
Design of New Ligands and Materials Utilizing the Chiral Scaffold
The inherent chirality of this compound makes its molecular framework a valuable scaffold for the development of new chiral ligands and materials. Chiral amines are foundational in asymmetric synthesis, where they can function as catalysts or as building blocks for more complex chiral auxiliaries and ligands. sigmaaldrich.comresearchgate.netalfachemic.com
Future research is anticipated to explore the incorporation of the (3S)-3-amino-5-methylhexanoate structure into ligands for transition-metal-catalyzed reactions. The primary amine group can be readily derivatized to form Schiff bases or amides, integrating the chiral center into bidentate or tridentate ligand systems. These new ligands could find applications in various asymmetric transformations, such as hydrogenations, alkylations, and conjugate additions. sigmaaldrich.com For instance, chiral Ni(II)-Schiff base complexes are effective in the asymmetric synthesis of non-natural amino acids. nih.govresearchgate.netnih.gov The isobutyl and tert-butyl groups of the hexanoate (B1226103) moiety would provide a specific steric environment around the metal center, potentially influencing the enantioselectivity of the catalytic process. Experimental and computational studies have shown that bulky substituents, such as a tert-butyl group, can enhance conformational rigidity and lead to a higher degree of stereoselectivity in metal complexes. nih.govresearchgate.net
Bio-conjugation and Prodrug Development Strategies
The fields of bioconjugation and prodrug design represent a promising avenue for future investigation. Amino acids and their derivatives are frequently used as promoieties to improve the pharmaceutical properties of drugs, such as solubility, stability, and targeted delivery. nih.govmdpi.com The structure of this compound is particularly well-suited for these strategies.
The tert-butyl ester group is a key feature that can enhance metabolic stability. Research on other therapeutic agents has demonstrated that tert-butyl esters can be more resistant to hydrolysis in the gastrointestinal tract compared to simpler alkyl esters like methyl or ethyl esters. nih.gov A study on prodrugs of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) found that the tert-butyl ester derivative exhibited significantly improved stability in intestinal homogenates. nih.govnih.gov This suggests that incorporating the this compound moiety into a drug molecule could protect it from premature degradation.
Furthermore, the primary amine provides a versatile reactive site for conjugation to a parent drug via an amide linkage. mdpi.com This creates a stable conjugate that can be designed to release the active drug under specific physiological conditions. Therefore, this compound could be explored as a chiral linker or promoiety in the development of next-generation prodrugs, aiming to enhance the pharmacokinetic and therapeutic profiles of existing or novel medications. nih.gov
Advanced In-Silico Predictions for Property and Reactivity
Computational, or in silico, methods are becoming indispensable in modern chemical research for predicting molecular properties, thereby accelerating development and reducing reliance on costly and time-consuming laboratory experiments. mdpi.comarxiv.org For a chiral building block like this compound, these advanced predictive tools can offer profound insights into its behavior and potential applications.
Future research can employ a range of in-silico models to predict key physicochemical and biological properties. Given its role as an intermediate for a drug targeting the central nervous system, models predicting blood-brain barrier (BBB) permeability would be particularly relevant. arxiv.org Additionally, computational tools can forecast metabolic fate, identify potential reactive metabolites, and predict interactions with various enzymes and transporters, providing a comprehensive virtual profile of the molecule's behavior in biological systems. mdpi.com
Predictive Modeling for Stereoselectivity
Predicting the stereochemical outcome of chemical and enzymatic reactions is a major challenge in organic synthesis. Advanced computational modeling offers powerful tools to understand and engineer stereoselectivity. A highly pertinent example involves the enzymatic synthesis of a key intermediate for pregabalin. rsc.org In one study, the molecular mechanics/Poisson–Boltzmann surface area (MM/PBSA) method was used to computationally screen for mutations that could enhance the stereoselectivity of a nitrilase. rsc.org This approach successfully identified "hotspot" residues in the enzyme's active site, and subsequent mutagenesis led to variants with significantly improved enantioselectivity.
Similar predictive modeling strategies could be applied to reactions involving this compound. For instance, if the compound is used as a substrate in a biocatalytic resolution, computational docking and molecular dynamics simulations could predict which enantiomer would be preferentially transformed. If it is incorporated into a chiral ligand, Density Functional Theory (DFT) calculations could model the transition states of the catalyzed reaction to predict the stereochemical outcome. nih.govresearchgate.net These predictive models can guide the rational design of more efficient and selective synthetic processes.
Virtual Screening for New Applications and Interactions
Virtual screening is a computational technique that allows for the high-throughput evaluation of a molecule against vast libraries of biological targets to identify potential interactions. nih.gov While this compound is primarily valued as a synthetic intermediate, its specific three-dimensional structure and chemical functionality suggest it may have undiscovered biological activities.
A future research direction would be to perform large-scale virtual screening campaigns to dock the molecule into the binding sites of a wide array of proteins, such as enzymes, ion channels, and receptors. This could uncover novel and unexpected protein targets, suggesting new therapeutic applications for the compound itself or for derivatives based on its chiral scaffold. Such an in-silico approach provides a rapid and cost-effective strategy to explore new uses for established chemical entities, potentially repurposing this intermediate for entirely new roles in medicinal chemistry or chemical biology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl (3S)-3-amino-5-methylhexanoate, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically starts with chiral precursors or employs asymmetric catalysis. For example, enantioselective hydrogenation or enzymatic resolution can yield the (3S)-configuration. Key steps include protecting the amino group with tert-butoxycarbonyl (Boc) and optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize racemization. Post-synthesis, chiral HPLC or polarimetry is critical to confirm enantiomeric excess (≥98%) .
Q. What analytical techniques are essential for characterizing tert-butyl (3S)-3-amino-5-methylhexanoate?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for axial/equatorial protons) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHNO; exact mass 201.1312) .
- Chromatography : Reverse-phase HPLC monitors purity (>97%), while chiral columns assess enantiomeric integrity .
Q. How should researchers handle and store tert-butyl (3S)-3-amino-5-methylhexanoate to ensure stability?
- Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Use anhydrous solvents (e.g., THF, DCM) during reactions. Stability tests under accelerated conditions (40°C/75% RH for 1 week) can predict degradation pathways (e.g., Boc deprotection or ester hydrolysis) .
Advanced Research Questions
Q. How does the stereochemistry at the 3-position influence reactivity in downstream reactions (e.g., peptide coupling or cyclization)?
- Methodological Answer : The (3S)-configuration dictates spatial orientation during nucleophilic attacks. For example, in peptide coupling, the stereocenter directs the approach of activated carboxylates (e.g., EDC/HOBt), affecting diastereoselectivity. Computational modeling (DFT) predicts transition-state geometries, while NOESY NMR reveals steric constraints .
Q. What strategies mitigate steric hindrance from the tert-butyl group during functionalization (e.g., amidation or oxidation)?
- Methodological Answer :
- Solvent Optimization : Low-polarity solvents (toluene, hexane) reduce steric crowding by stabilizing extended conformations.
- Catalyst Design : Bulky ligands (e.g., BINAP in Pd-catalyzed reactions) enhance regioselectivity by aligning reactive sites.
- Stepwise Deprotection : Sequential removal of Boc groups under mild acidic conditions (e.g., TFA/DCM) minimizes side reactions .
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation) for derivatives of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl → ethyl) and assay against target enzymes (e.g., β-secretase).
- Kinetic Analysis : Measure , IC, and under standardized conditions (pH 7.4, 37°C) to differentiate competitive vs. allosteric effects.
- Crystallography : Co-crystallize derivatives with target proteins (e.g., PDB: 4D8C) to identify binding modes. Discrepancies may arise from assay conditions (e.g., ionic strength) or impurities in earlier studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
